molecular formula C11H16N2O B1385763 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine CAS No. 1019579-89-5

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

Cat. No. B1385763
CAS RN: 1019579-89-5
M. Wt: 192.26 g/mol
InChI Key: LGQKGYKWJIAFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this case, it appears to have an amine (-NH2) group and a 2-methoxyethyl group attached to the indole structure .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indole structure, with the amine and 2-methoxyethyl groups attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and 2-methoxyethyl groups. The amine group might be involved in acid-base reactions, while the methoxyethyl group might participate in reactions involving ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if this compound is intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by exploration of its potential uses .

properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKGYKWJIAFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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